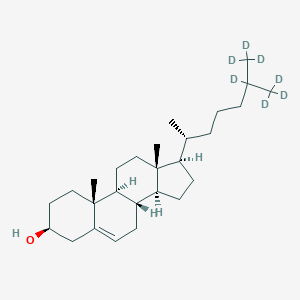

20α-Hydroxy Cholesterol-d7

Description

Significance of Deuterium (B1214612) Labeling in Molecular and Cellular Biology

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, making it heavier than the more common protium. nih.gov This increased mass, while not significantly altering the chemical properties of the molecule, allows for its differentiation from non-labeled counterparts using sophisticated analytical techniques. researchgate.net This principle of isotopic labeling is a cornerstone of modern biomedical research, enabling scientists to track the fate of molecules in complex biological processes without perturbing the system's natural state. libretexts.org The use of deuterium-labeled compounds, such as Cholesterol-d7, provides a safe and effective alternative to radioactive isotopes, which have inherent safety concerns. openaccessjournals.com This has broadened the scope of metabolic research, particularly in studies involving human subjects. medicalnewstoday.com

Overview of Cholesterol-d7 as a Stable Isotope Tracer

Cholesterol-d7 is a form of cholesterol where seven hydrogen atoms have been replaced with deuterium atoms. caymanchem.com Specifically, the deuterium atoms are typically located on the terminal isopropyl group of the cholesterol side chain (positions 25, 26, and 27). nih.gov This strategic placement makes the label stable and less likely to be exchanged during metabolic processes. As a tracer, Cholesterol-d7 is chemically almost identical to endogenous cholesterol and is therefore processed by cells and enzymes in the same manner. chemicalbook.com This allows researchers to introduce it into a biological system and accurately follow its absorption, distribution, metabolism, and excretion. nih.govchemicalbook.com Its primary application is as an internal standard for the precise quantification of cholesterol and its metabolites by mass spectrometry. caymanchem.com

Historical Context of Isotope-Labeled Sterols in Metabolic Research

The use of isotope-labeled compounds to study metabolism dates back to the pioneering work of Rudolf Schoenheimer and David Rittenberg in the 1930s. lgcstandards.com They were the first to use deuterium to label fatty acids and cholesterol, fundamentally changing the understanding of metabolic dynamics. Their experiments revealed that body constituents are in a constant state of flux, a concept now known as "dynamic steady state." lgcstandards.com Early studies relied on cumbersome methods to track the isotopes. However, the advent of mass spectrometry revolutionized the field, providing a highly sensitive and specific method for detecting and quantifying isotopically labeled molecules. researchgate.net The development of stable isotope-labeled sterols, like deuterated cholesterol, marked a significant advancement, offering a safer alternative to the radioactive tracers that were initially used. openaccessjournals.comchemicalbook.com This has enabled a wide range of in vivo studies in humans, contributing significantly to our current understanding of cholesterol metabolism and its role in health and disease. chemicalbook.com

Chemical and Physical Properties of Cholesterol-d7

The utility of Cholesterol-d7 in biomedical research is underpinned by its distinct chemical and physical characteristics.

Chemical Structure and Isotopic Purity

The most common form of Cholesterol-d7 is specifically labeled at the terminus of the aliphatic side chain. The IUPAC name for this compound is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol. nih.gov The deuterium atoms are located at positions 25, 26, and 27. caymanchem.com Commercially available Cholesterol-d7 typically has a high isotopic purity, often exceeding 98-99 atom % D, ensuring accurate and reliable results in tracer studies. caymanchem.com

Physical and Chemical Properties

The introduction of seven deuterium atoms results in a slightly higher molecular weight for Cholesterol-d7 compared to its non-deuterated counterpart.

| Property | Value |

| Molecular Formula | C27H39D7O caymanchem.com |

| Molecular Weight | 393.7 g/mol nih.gov |

| Exact Mass | 393.398803308 Da nih.gov |

| Appearance | White solid guidechem.com |

| Melting Point | 141-143°C chemicalbook.com |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) caymanchem.comcaymanchem.com |

| Storage Temperature | -20°C avantiresearch.com |

This table is interactive. Click on the headers to sort the data.

Analytical Methods for Detection and Quantification

The ability to distinguish Cholesterol-d7 from endogenous cholesterol is crucial for its use as a tracer.

Mass spectrometry is the primary technique for the detection and quantification of Cholesterol-d7. In mass spectrometric analysis, the difference in mass between Cholesterol-d7 and unlabeled cholesterol allows for their separate detection. For Cholesterol-d7, the parent ion ([M+H-H2O]+) is observed at an m/z of 376.3964. nih.gov Tandem mass spectrometry (MS/MS) can be used for more specific detection by monitoring the fragmentation of the parent ion into characteristic product ions. patsnap.com This high specificity and sensitivity make MS an ideal tool for tracer studies in complex biological samples.

While less common for routine quantification, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for characterizing the structure and purity of Cholesterol-d7. 1H NMR and 13C NMR spectra of cholesterol are well-defined. magritek.com In the 1H NMR spectrum of Cholesterol-d7, the signals corresponding to the protons at positions 25, 26, and 27 would be absent or significantly reduced, confirming the location of the deuterium labels.

Applications in Biomedical Research

The unique properties of Cholesterol-d7 have led to its widespread use in various areas of biomedical research, from fundamental metabolic studies to clinical diagnostics and drug development.

Cholesterol Metabolism and Transport Studies

Cholesterol-d7 has been instrumental in elucidating the complex pathways of cholesterol metabolism and transport. nih.govyoutube.comnih.govyoutube.com By administering Cholesterol-d7 and tracking its appearance in different lipoprotein fractions and tissues over time, researchers can gain insights into the rates of cholesterol absorption, synthesis, and clearance. youtube.com Studies using deuterated cholesterol have helped to quantify the contribution of dietary versus de novo synthesized cholesterol to the body's total cholesterol pool. youtube.com

Detailed Research Findings:

Researchers have used Cholesterol-d7 to measure the rate of reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver. This is a critical pathway in preventing the buildup of cholesterol in arteries.

Studies have employed Cholesterol-d7 to investigate the impact of various dietary fats on cholesterol absorption and lipoprotein metabolism.

Standard in Clinical Diagnostics for Hypercholesterolemia

In clinical laboratories, Cholesterol-d7 serves as an essential internal standard for the accurate measurement of cholesterol levels in patient samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Familial hypercholesterolemia is a genetic disorder characterized by high levels of low-density lipoprotein (LDL) cholesterol, which significantly increases the risk of premature cardiovascular disease. nih.govnih.gov

Detailed Research Findings:

The use of Cholesterol-d7 as an internal standard improves the precision and accuracy of cholesterol quantification, which is crucial for the diagnosis and management of hypercholesterolemia. By adding a known amount of Cholesterol-d7 to a patient sample, any variations in sample processing or instrument response can be corrected for, leading to more reliable results.

Drug Development for Atherosclerosis Research

Atherosclerosis, the underlying cause of most heart attacks and strokes, is characterized by the buildup of cholesterol-laden plaques in the arteries. openaccessjournals.comnih.gov Cholesterol-d7 is a valuable tool in the development of new drugs aimed at treating or preventing atherosclerosis. medicalnewstoday.comnih.gov

Detailed Research Findings:

In preclinical studies, Cholesterol-d7 can be used to assess the efficacy of a new drug in reducing cholesterol absorption or promoting its excretion. For instance, researchers can administer a test compound along with Cholesterol-d7 to animal models of atherosclerosis and measure the amount of the tracer that is absorbed and incorporated into atherosclerotic plaques. nih.gov

A recent study highlighted the discovery of a new gut-derived hormone, Cholesin, which regulates cholesterol metabolism. The research, which involved feeding mice high-cholesterol diets, demonstrated that Cholesin could reduce total plasma cholesterol and alleviate atherosclerotic lesions, suggesting a potential new therapeutic target. patsnap.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-IFAPJKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415625 | |

| Record name | Cholesterol-25,26,26,26,27,27,27-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83199-47-7 | |

| Record name | Cholesterol-25,26,26,26,27,27,27-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Purity of Cholesterol D7 for Research Applications

Chemical and Biological Deuteration Methodologies for Cholesterol-d7 Synthesis

The production of deuterated cholesterol can be broadly categorized into two main approaches: biological synthesis using engineered microorganisms and chemical synthesis for site-specific labeling. ansto.gov.au Biological deuteration offers the advantage of producing uniformly deuterated molecules, which is particularly useful for neutron scattering studies. ansto.gov.aursc.org Chemical synthesis, on the other hand, provides the flexibility to introduce deuterium (B1214612) atoms at specific positions within the cholesterol molecule, enabling detailed mechanistic studies. nih.govrsc.org

The use of engineered microorganisms, particularly the yeast Saccharomyces cerevisiae, has emerged as a robust method for producing uniformly deuterated sterols. rsc.orgiaea.org This approach leverages the natural biosynthetic pathways of the organism, which are manipulated to enhance the production of specific deuterated compounds.

Saccharomyces cerevisiae is an ideal chassis organism for producing deuterated sterols due to its well-characterized genetics and metabolism. researchgate.net Researchers have successfully engineered strains of S. cerevisiae to accumulate high levels of specific sterols. rsc.org By cultivating these engineered yeast strains in media enriched with deuterium oxide (D₂O), the microorganisms incorporate deuterium into the sterol molecules during their synthesis. rsc.org This biosynthetic approach can yield sterols with defined and uniformly distributed deuteration levels, typically ranging from 80% to 98%. rsc.org

One significant advantage of this method is its applicability to a range of different sterols. rsc.org For instance, specific strains have been developed to produce not only cholesterol but also other important sterols like 22,23-dihydrobrassicasterol (B1236417) and 24-methylenecholesterol (B1664013) in their deuterated forms. rsc.org The process involves adapting the yeast strains to grow in highly deuterated media, followed by cultivation in bioreactors to produce the desired quantities of the deuterated sterols. rsc.org

Specific engineered strains of Saccharomyces cerevisiae have been optimized for the production of uniformly deuterated cholesterol. The strain RH6829, for example, is known to produce a high proportion of cholesterol as its main sterol product. rsc.org By growing this strain in a highly deuterated medium, researchers have been able to produce cholesterol-d45 with a 98% deuteration level. rsc.org Another strain, Y2805, has been utilized to produce deuterated squalene, a precursor to sterols. rsc.org

The table below summarizes the production of various deuterated sterols using engineered S. cerevisiae strains.

| Engineered Strain | Deuterated Product | Overall Deuteration Level | Reference |

| S. cerevisiae RH6829 | Cholesterol-d45 | 79% | rsc.org |

| S. cerevisiae RH6829 | Cholesterol-d45 | 98% | rsc.org |

| S. cerevisiae RH6827 | 22,23-dihydrobrassicasterol-d47 | 87% | rsc.org |

| S. cerevisiae RH6827 | 24-methylenecholesterol-d45 | 87% | rsc.org |

| S. cerevisiae Y2805 | Squalene-d50 | 81% | rsc.org |

Chemical synthesis offers a powerful alternative for producing deuterated cholesterol with deuterium atoms at specific, predetermined positions. This site-specific labeling is invaluable for mechanistic studies and as internal standards in mass spectrometry-based analyses.

A straightforward method for preparing site-specifically deuterated sterols involves starting with a Δ(5)-sterol precursor. nih.gov One such synthesis yields [6,7,7-²H₃] sterols. nih.gov The process begins with the preparation of a 6-oxo-3α,5α-cyclosteroid from the starting Δ(5)-sterol. nih.gov A base exchange reaction in the presence of deuterium oxide is then used to introduce two deuterium atoms at the C-7 position. nih.gov The final deuterium atom is introduced at the C-6 position through the reduction of the 6-oxo group using sodium borodeuteride. nih.gov A subsequent rearrangement of the resulting [6,7,7-²H₃]6α-hydroxy-3α,5α-cyclosteroid yields the desired [6,7,7-²H₃]-Δ(5) sterol. nih.gov This method has been successfully used to synthesize [6,7,7-²H₃]cholesterol. nih.gov Other site-specifically deuterated cholesterols, such as 24-d-cholesterol and [2,2,4,4,6-²H₅]cholesterol, have also been synthesized for various research purposes. rsc.orgnih.gov

The synthesis of deuterated hydroxycholesterols is important for studying their metabolism. For example, a deuterated version of 26-hydroxycholesterol (B79680) has been prepared from kryptogenin using a Clemmensen reduction. nih.gov This method resulted in the incorporation of five to nine deuterium atoms per molecule of 26-hydroxycholesterol. nih.gov Another approach describes the synthesis of (25R)-26-hydroxycholesterol from diosgenin (B1670711) in a four-step process. capes.gov.br These deuterated hydroxycholesterols serve as useful isotopic tracers for metabolic studies. nih.gov

The following table outlines various chemical synthesis routes for producing deuterated sterols.

| Starting Material | Deuterated Product | Key Reagents/Steps | Reference |

| Δ(5)-sterol | [6,7,7-²H₃]sterol | 6-oxo-3α,5α-cyclosteroid formation, base exchange with D₂O, sodium borodeuteride reduction | nih.gov |

| Cholesterol precursor | 24-d-cholesterol | Stereoselective introduction of ²H into the side chain | rsc.org |

| Kryptogenin | Deuterated 26-hydroxycholesterol | Clemmensen reduction | nih.gov |

| Diosgenin | (25R)-26-hydroxycholesterol | Modified Clemmensen reduction, Barton deoxygenation | capes.gov.br |

Analytical Characterization of Isotopic Enrichment and Purity

Mass Spectrometry (MS) for Deuteration Level Determination

Mass spectrometry is a primary technique for determining the level of deuteration in Cholesterol-d7. By measuring the mass-to-charge ratio (m/z) of the molecule, the incorporation of deuterium atoms can be accurately assessed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for this purpose. magritek.com In a typical workflow, the Cholesterol-d7 sample is first derivatized, often to its trimethylsilyl (B98337) (TMS) ether, to increase its volatility for gas chromatography. magritek.com The derivatized sample is then introduced into the mass spectrometer. The analysis of the mass spectrum allows for the determination of the molecular ion peak. For Cholesterol-d7, the expected mass will be higher than that of unlabeled cholesterol due to the seven deuterium atoms. For instance, after derivatization, the intensity ratio of the molecular ions at m/z 465 (for the TMS ether of Cholesterol-d7) and m/z 458 (for the TMS ether of unlabeled cholesterol) can be measured to calculate the isotopic enrichment. magritek.com

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is another powerful technique employed for the analysis of Cholesterol-d7. nih.gov This method can be used to analyze the intact molecule and its fragments. By selecting the parent ion of Cholesterol-d7 and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is obtained. This pattern can be compared to that of unlabeled cholesterol to confirm the identity of the compound and the presence of the deuterium label. For example, in some analyses, neutral loss scanning can be utilized to specifically detect deuterated cholesteryl esters. nih.gov

The data obtained from mass spectrometry provides a quantitative measure of the isotopic distribution, confirming the successful incorporation of the desired number of deuterium atoms.

Table 1: Mass Spectrometry Data for Cholesterol-d7 Analysis

| Analytical Technique | Sample Preparation | Key Measurement | Purpose |

| GC-MS | Derivatization to Trimethylsilyl (TMS) ether | Measurement of molecular ion peaks (e.g., m/z 465 for Cholesterol-d7-TMS vs. m/z 458 for Cholesterol-TMS) magritek.com | Determination of deuteration level and isotopic enrichment. |

| ESI-MS/MS | Direct infusion or LC coupling | Product ion scanning and neutral loss scanning nih.gov | Confirmation of molecular weight and fragmentation pattern, and quantification of deuterated species. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation

While mass spectrometry confirms the level of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the specific locations of the deuterium atoms within the cholesterol molecule. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed for this purpose.

In the ¹H NMR spectrum of Cholesterol-d7, the absence of signals at specific chemical shifts, which are present in the spectrum of unlabeled cholesterol, indicates the substitution of protons with deuterium atoms. researchgate.net For [25,26,26,26,27,27,27-d7]-cholesterol, the signals corresponding to the protons at positions 25, 26, and 27 would be absent or significantly reduced in intensity.

¹³C NMR spectroscopy provides further confirmation. The carbon atoms bonded to deuterium atoms exhibit a characteristic change in their resonance signals due to the spin-spin coupling between carbon-13 and deuterium (a phenomenon known as C-D coupling) and a slight upfield shift. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. In the case of Cholesterol-d7, the signals for the deuterated carbons would appear as multiplets in the ¹³C NMR spectrum, confirming the sites of deuteration.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguously assigning all proton and carbon signals in the cholesterol molecule. COSY spectra reveal proton-proton couplings, helping to trace the connectivity of the proton network, while HSQC spectra correlate directly bonded protons and carbons. By comparing the 2D NMR spectra of Cholesterol-d7 with that of unlabeled cholesterol, the precise locations of deuterium substitution can be definitively established by observing the disappearance of specific cross-peaks. magritek.com

Table 2: NMR Spectroscopy Techniques for Cholesterol-d7 Characterization

| NMR Technique | Information Obtained | Application to Cholesterol-d7 |

| ¹H NMR | Presence and chemical environment of protons | Absence of signals at specific positions confirms deuterium substitution. researchgate.net |

| ¹³C NMR | Carbon skeleton and types of carbon atoms | Changes in chemical shifts and splitting patterns of carbon signals confirm deuteration sites. |

| DEPT | Multiplicity of carbon signals (CH, CH₂, CH₃) | Helps in assigning carbon signals and confirming the deuteration of methyl and methine groups. |

| COSY | Proton-proton correlations | Confirms the proton network and identifies missing correlations due to deuteration. magritek.com |

| HSQC | Direct carbon-proton correlations | Verifies the absence of protons at specific carbon positions. |

Advanced Analytical Methodologies Utilizing Cholesterol D7

Mass Spectrometry-Based Quantification of Cholesterol and its Metabolites

Mass spectrometry (MS) has emerged as a gold standard for the accurate measurement of cholesterol and its metabolites in various biological matrices. acs.orgscienceopen.com The use of stable isotope-labeled internal standards, such as Cholesterol-d7, is fundamental to achieving high accuracy and precision in these quantitative assays. nih.gov This approach, known as isotope dilution mass spectrometry (IDMS), corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, ensuring robust and reliable results. nih.govnih.gov Cholesterol-d7 is intentionally added to a sample in a known quantity at an early stage of sample processing to mimic the behavior of the endogenous analyte throughout the analytical procedure. scienceopen.com

Isotope Dilution Mass Spectrometry (ID-MS) as a Reference Method

Isotope Dilution Mass Spectrometry (ID-MS) is widely recognized as a reference measurement procedure for cholesterol quantification, endorsed by institutions such as the National Institute of Standards and Technology (NIST). scienceopen.comnih.gov Its high degree of accuracy and precision makes it the benchmark against which other clinical and research methods are validated. nih.gov The core principle of ID-MS involves adding a known amount of an isotopically labeled version of the analyte (e.g., Cholesterol-d7) to the sample. scienceopen.comnih.gov By measuring the ratio of the signal from the unlabeled (endogenous) analyte to the labeled internal standard, the exact concentration of the endogenous analyte can be calculated with minimal error. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and established technique for the quantification of sterols. When combined with isotope dilution, it provides a highly accurate and precise reference method for total cholesterol in serum. nih.gov In a typical GC-ID-MS workflow, Cholesterol-d7 is added to the serum sample, often aiming for a ratio close to 1:1 with the endogenous cholesterol to maximize precision. scienceopen.comnih.gov

A crucial step in the process is sample preparation. Since cholesterol and its esters are not sufficiently volatile for GC analysis, they must first be hydrolyzed (a process called saponification, to convert cholesterol esters to free cholesterol) and then chemically modified in a step known as derivatization. nih.govnih.gov A common derivatization agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group of cholesterol into a more volatile trimethylsilyl (B98337) (TMS) ether. nih.govnih.gov

During GC-MS analysis, the TMS-derivatized cholesterol and Cholesterol-d7 are separated chromatographically before entering the mass spectrometer. The instrument measures the intensity ratio of specific molecular ions. For the TMS derivative of endogenous cholesterol, a characteristic ion is found at a mass-to-charge ratio (m/z) of 458, while the corresponding TMS-derivatized Cholesterol-d7 is detected at m/z 465. nih.gov By comparing the measured ion ratio in the unknown sample to ratios from calibration mixtures with known concentrations, the total cholesterol concentration is accurately determined. nih.gov This method can achieve a very high level of precision, with reported coefficients of variation as low as 0.36%. nih.gov

| Parameter | Description | Example Value / Target | Reference |

|---|---|---|---|

| Internal Standard | Isotopically labeled standard added for quantification. | Cholesterol-d7 | scienceopen.comnih.govcreative-proteomics.com |

| Sample Preparation | Hydrolysis of cholesterol esters (saponification). | Alkaline Hydrolysis | nih.govnih.gov |

| Derivatization | Chemical modification to increase volatility for GC. | Conversion to Trimethylsilyl (TMS) ether | nih.govnih.gov |

| Analytical Technique | Separation and detection method. | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govcreative-proteomics.com |

| Endogenous Analyte Ion (m/z) | Mass-to-charge ratio of derivatized cholesterol. | 458 (M+) | nih.gov |

| Internal Standard Ion (m/z) | Mass-to-charge ratio of derivatized Cholesterol-d7. | 465 (M+) | nih.gov |

For the analysis of complex lipid mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) and especially tandem mass spectrometry (LC-MS/MS) have become the methods of choice. acs.orgnih.gov These techniques offer high throughput and the ability to measure multiple lipid classes simultaneously from a single sample extraction. acs.orgnih.gov Developing a robust LC-MS method for cholesterol has been challenging due to the molecule's hydrophobicity and poor ionization efficiency, but Cholesterol-d7 has been instrumental in creating reliable quantitative protocols. acs.orgbiorxiv.org

In a typical reverse-phase LC-MS method, Cholesterol-d7 is used as an internal standard to quantify both free cholesterol and various cholesteryl esters. biorxiv.orgbiorxiv.org When using electrospray ionization (ESI) in positive ion mode with ammonium (B1175870) additives in the mobile phase, cholesterol forms a quasi-stable ammonium adduct ([M+NH₄]⁺). biorxiv.org This adduct is prone to in-source fragmentation, spontaneously losing water to generate a characteristic dehydrated ion [M+H-H₂O]⁺ at m/z 369.3. nih.govbiorxiv.org Similarly, the ammonium adduct of Cholesterol-d7 fragments to its corresponding dehydrated ion at m/z 376.4. biorxiv.orgresearchgate.net By monitoring these specific ions, cholesterol can be accurately quantified against its deuterated standard. biorxiv.org

The neutral and nonpolar nature of the free cholesterol molecule makes it difficult to ionize effectively using ESI, which is a soft ionization technique. scienceopen.comnih.gov To overcome this limitation and improve detection sensitivity, chemical derivatization is often employed. nih.govnih.gov This strategy involves attaching a chemical tag to the cholesterol molecule that carries a permanent charge or is more readily ionized.

One common approach is the conversion of free cholesterol into cholesteryl acetate (B1210297) through a reaction with acetyl chloride. nih.govnih.gov This derivatization allows for the parallel analysis of free cholesterol (as cholesteryl acetate) and endogenous cholesteryl esters. Upon collision-induced dissociation in the mass spectrometer, both the derivatized cholesterol and the various cholesteryl esters fragment to produce the same signature product ion at m/z 369. nih.govnih.gov This shared fragmentation pathway simplifies quantification. Other derivatization reagents, such as betaine (B1666868) aldehyde, have also been used in reactive ESI techniques to introduce a charge to the cholesterol molecule, thereby enhancing its signal. nih.gov

Tandem mass spectrometry (LC-MS/MS) enhances specificity and sensitivity through controlled fragmentation experiments. Two powerful scan modes used in quantitative lipidomics are Selected Reaction Monitoring (SRM) and precursor ion scans. nih.govnih.gov

Selected Reaction Monitoring (SRM) , also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive mode of operation. nih.govlipidmaps.org In an SRM experiment, the first mass analyzer (quadrupole) is set to select a specific precursor ion (e.g., the derivatized Cholesterol-d7 ion), which is then fragmented in a collision cell. The second mass analyzer is then set to detect only a specific, characteristic fragment ion. This filtering process dramatically reduces chemical noise and increases specificity. For instance, after derivatization with acetyl chloride, free cholesterol can be quantified using the SRM transition that monitors the fragmentation of its precursor ion to the common product ion at m/z 369. nih.gov

Precursor Ion Scan mode is used to identify all parent ions in a sample that fragment to produce a specific, common product ion. nih.gov This is particularly useful for identifying all species within a lipid class that share a common structural feature. For cholesteryl esters, which form a common fragment ion at m/z 369, a precursor ion scan can provide a comprehensive profile of all cholesteryl ester species present in the sample in a single analysis. nih.govnih.gov A combination of SRM for free cholesterol and a precursor ion scan for cholesteryl esters, using Cholesterol-d7 as an internal standard, allows for high-throughput and comprehensive quantification. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Scan Mode | Reference |

|---|---|---|---|---|

| Cholesterol (dehydrated) | 369.3 | - | Selected Ion Monitoring (SIM) | biorxiv.org |

| Cholesterol-d7 (dehydrated) | 376.4 | - | Selected Ion Monitoring (SIM) | biorxiv.orgresearchgate.net |

| Derivatized Free Cholesterol | Varies with derivative | 369 | SRM / MRM | nih.gov |

| Cholesteryl Esters (Class) | Scanned Range | 369 | Precursor Ion Scan | nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Complex Lipid Profiling

Cholesterol-d7 as an Internal Standard in Quantitative Lipidomics

Quantitative lipidomics aims to provide an accurate and comprehensive measurement of the multitude of lipid species in a biological system. sigmaaldrich.comnih.gov Achieving accurate quantification is challenging due to the chemical diversity of lipids and potential matrix effects during analysis. sigmaaldrich.com The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative lipidomics workflows. nih.govavantiresearch.com

Cholesterol-d7 serves as an ideal internal standard for the quantification of cholesterol and its esters. nih.govcreative-proteomics.comcaymanchem.com By adding a known amount of Cholesterol-d7 to the sample prior to lipid extraction, it experiences the same potential losses and variations as the endogenous analyte throughout the entire workflow. nih.govcreative-proteomics.com Because the mass spectrometer can distinguish between the deuterated standard and the natural analyte, the ratio of their signals can be used to calculate the precise concentration of the endogenous cholesterol, effectively canceling out measurement variability. nih.govnih.gov This strategy enhances measurement accuracy and allows for reliable comparison of cholesterol levels across large numbers of samples, different analytical batches, and even different laboratories, which is critical for clinical studies and systems biology research. nih.gov

Ambient Ionization Mass Spectrometry (AIMS) Approaches

Ambient Ionization Mass Spectrometry (AIMS) techniques allow for the direct analysis of samples in their native environment with minimal preparation. mdpi.com Cholesterol-d7 is crucial for quantitative studies using these methods.

One prominent AIMS technique is Desorption Electrospray Ionization (DESI), which analyzes samples directly from surfaces. mdpi.comnih.gov While cholesterol has low proton affinity, making it difficult to ionize directly with soft methods like ESI, reactive DESI overcomes this challenge. nih.gov In this approach, a reagent, such as betaine aldehyde, is added to the spray solvent. This reagent selectively reacts with the hydroxyl group of cholesterol to form a charged derivative, which is then readily detected by the mass spectrometer. nih.gov

For quantitative analysis of free cholesterol in biological samples like serum, Cholesterol-d7 serves as an ideal internal standard. nih.govscienceopen.com It is added to the sample, and since it behaves chemically identically to endogenous cholesterol but has a distinct mass-to-charge ratio (m/z), it can be used to correct for variations in ionization efficiency and matrix effects. nih.gov For example, in reactive DESI analysis of human serum, the signals at m/z 495.6 and 488.6 correspond to the reaction products of Cholesterol-d7 and endogenous cholesterol with betaine aldehyde, respectively. nih.gov This method allows for high-throughput analysis, with rates of approximately 14 seconds per sample and a relative standard deviation of about 6%. nih.gov AIMS techniques, facilitated by internal standards like Cholesterol-d7, are also powerful for molecular imaging, enabling the simultaneous mapping of the spatial distribution of cholesterol and other lipids in tissue sections. mdpi.comnih.gov

Integration of Deuterated Tracers in Lipidomics Research

Lipidomics, the large-scale study of lipids, heavily relies on mass spectrometry, and deuterated compounds like Cholesterol-d7 are central to achieving accurate and comprehensive results. nih.govnih.gov The use of stable isotope-labeled internal standards is a cornerstone of quantitative lipidomics, compensating for sample loss during extraction and variability in instrument response. scienceopen.comnih.gov

In targeted liquid chromatography-mass spectrometry (LC-MS/MS) methods, Cholesterol-d7 and its esterified forms (e.g., cholesteryl-d7 pentadecanoate) are added to biological samples, such as serum or cell extracts, at the beginning of the sample preparation process. nih.govbiorxiv.org This ensures that any variability introduced during lipid extraction, separation, and detection is accounted for, leading to highly accurate quantification of endogenous cholesterol and its esters. scienceopen.comnih.gov For instance, a facile LC-MS method has been developed for profiling cholesterol and cholesteryl esters, demonstrating a linear dynamic range of over three orders of magnitude and the ability to reliably detect cholesterol down to the 10 pmol level using Cholesterol-d7 as a standard. biorxiv.org

Furthermore, deuterated tracers are used in metabolic studies to investigate the dynamics of lipid synthesis and turnover in vivo. metsol.comnih.gov By administering deuterium (B1214612) oxide (D₂O), also known as heavy water, to organisms, deuterium atoms are incorporated into newly synthesized lipids, including cholesterol. metsol.comnih.gov This "Deuteromics" approach allows researchers to trace the pathways of de novo lipogenesis and cholesterol synthesis. metsol.com Subsequent analysis by techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) can measure the rate of deuterium incorporation, providing a precise measurement of fractional lipid synthesis rates. metsol.com Such studies have been instrumental in understanding how metabolic diseases, like type 1 diabetes, affect the synthesis of fatty acids and cholesterol. metsol.com

Non-Mass Spectrometry Techniques for Cholesterol-d7 Detection

Beyond mass spectrometry, Cholesterol-d7 is a powerful probe in various biophysical techniques that provide unique insights into the structure and dynamics of lipid membranes.

Small-Angle Neutron Scattering (SANS) is a technique used to study the structure of materials on a nanometer scale. mdpi.comnih.govnih.gov In the context of lipid membranes, SANS is particularly powerful due to the significant difference in neutron scattering length between hydrogen and its isotope, deuterium. nih.govnih.govnih.gov This property allows for "contrast variation" or "contrast matching," where specific components of a complex system can be made "invisible" to neutrons by matching their scattering length density (SLD) to that of the surrounding solvent (typically a mixture of H₂O and D₂O). mdpi.comnih.gov

Neutron Reflectometry (NR) is a surface-sensitive technique that provides detailed structural information about thin films and interfaces, making it ideal for studying model lipid membranes supported on flat solid substrates. mlz-garching.denih.govfrontiersin.org Similar to SANS, NR leverages the contrast provided by isotopic substitution. nih.govmlz-garching.de

The use of specifically deuterated cholesterol is crucial for determining its precise location and orientation within the lipid bilayer. nih.gov By producing partially deuterated cholesterol that has a neutron scattering length density matching that of 100% D₂O ("matchout cholesterol"), this molecule becomes invisible in a D₂O solvent. nih.gov In an NR experiment with a supported lipid bilayer containing this matchout cholesterol, the resulting reflectivity profile is sensitive to the location of the other, non-matched components relative to the cholesterol. nih.gov Studies using this approach have investigated the incorporation of cholesterol in various phosphatidylcholine bilayers and found that cholesterol is distributed asymmetrically, positioned closer to the headgroups of the lipids than to the center of the membrane core. nih.gov Combining NR data with molecular dynamics simulations provides an even more refined picture of membrane structure and dynamics. mlz-garching.denih.gov

Solid-state deuterium nuclear magnetic resonance (²H NMR) is a powerful, non-invasive technique for studying the structure and dynamics of lipid membranes. nih.govspringernature.com By incorporating deuterium labels at specific positions on lipid molecules, one can obtain detailed information about the orientation, order, and motion of different molecular segments. researchgate.netrsc.org

When Cholesterol-d7 or other specifically deuterated cholesterol analogs are incorporated into lipid bilayers, ²H NMR can directly measure the quadrupolar splitting, which is related to the order parameter (SCD) of the C-²H bond vector. nih.govresearchgate.net This provides precise information about the average orientation and motional freedom of the cholesterol molecule within the membrane. nih.gov

Research has shown that the location of the deuterium label on the cholesterol molecule is critical. For instance, a deuterium label on the sterol side-chain is more sensitive to changes in membrane fluidity than a label on the rigid sterol core. rsc.org This enhanced sensitivity allows for the clear differentiation of cholesterol's behavior in different lipid environments. Solid-state ²H NMR studies using side-chain deuterated cholesterol have successfully determined the partitioning ratio of cholesterol between the liquid-ordered (Lo) and liquid-disordered (Ld) phases in model membranes containing sphingomyelin (B164518) and unsaturated phosphatidylcholine. rsc.org These experiments provide direct insight into how cholesterol interacts with surrounding lipids and organizes into distinct membrane domains. nih.govrsc.org

| Study Focus | Technique | Key Findings with Deuterated Cholesterol | Reference |

| Cholesterol Orientation in Polyunsaturated Membranes | Solid-State ²H NMR | Using [3α-²H₁]cholesterol, determined that the sterol tilt angle was ~16° in 18:0-18:1PC, 18:0-22:6PC, and 18:0-20:4PC bilayers, but increased to ~22° in 20:4-20:4PC bilayers. | nih.gov |

| Membrane Order and Cholesterol Partitioning | Solid-State ²H NMR | Side-chain deuterated cholesterol (24-d-cholesterol) is a more sensitive probe for membrane fluidity than core-deuterated cholesterol. It clearly revealed the partitioning of cholesterol into liquid-ordered and liquid-disordered phases. | rsc.org |

| Cholesterol and POPC Segmental Order | Solid-State ¹H-¹³C NMR & MD Simulation | With increasing cholesterol concentration, the acyl chains of POPC become more extended, while the orientation of polar headgroups is less affected. | rsc.org |

| Hydration Effects on Membrane Structure | Solid-State ²H NMR | The technique can measure segmental order parameters (SCD) which are used to derive structural properties like area per lipid and bilayer thickness under varying hydration levels. | researchgate.net |

Applications of Cholesterol D7 in Lipid Metabolism Research

Investigation of Cholesterol Homeostasis and Dynamics

The rate of cholesterol synthesis can be determined by measuring the incorporation of deuterium (B1214612) from deuterated water (D₂O) into newly synthesized cholesterol. nih.gov In this method, the body water pool is enriched with D₂O, and the subsequent incorporation of deuterium into cholesterol is quantified. nih.govnih.gov Cholesterol-d7 is often used as an internal standard in these studies for accurate quantification by mass spectrometry. caymanchem.com This technique allows for the direct measurement of cholesterol synthesis rates in vivo, providing a non-invasive and reliable assessment of cholesterogenesis. nih.govumich.edu The number of deuterium atoms that can be incorporated into a cholesterol molecule has been determined to be around 27 in in vivo studies. nih.gov

Key Finding: The deuterated water method is a useful tool for studying human cholesterol synthesis due to its short measurement interval and non-invasive nature. nih.gov

Understanding the efficiency of cholesterol absorption and the pathways of its excretion is fundamental to managing cholesterol levels. Cholesterol-d7 has been instrumental in studies designed to quantify these processes. sigmaaldrich.com By administering a known amount of Cholesterol-d7 and subsequently measuring its appearance in circulation and excretion in feces, researchers can accurately determine the rates of both absorption and excretion. scispace.comnih.gov These studies have provided critical data on how diet and various therapeutic agents can influence the body's handling of cholesterol.

Research Highlight: Studies using deuterium-labeled cholesterol have helped to quantify endogenous cholesterol in human serum, advancing metabolic profiling and diagnostics. sigmaaldrich.com

Key Finding: TICE accounts for a significant portion of fecal neutral sterol excretion and represents an important non-biliary route for cholesterol disposal. nih.govresearchgate.net

Table 1: Research Findings on Cholesterol Homeostasis and Dynamics using Cholesterol-d7

| Research Area | Key Finding | Significance |

|---|---|---|

| Cholesterol Synthesis | The in vivo incorporation of deuterium from D₂O into cholesterol is a reliable method to measure synthesis rates. nih.govnih.gov | Provides a non-invasive tool to assess the effects of diet and drugs on cholesterol production. |

| Cholesterol Absorption | Deuterium-labeled cholesterol allows for precise quantification of cholesterol absorption efficiency. sigmaaldrich.com | Essential for understanding individual variations in cholesterol metabolism and response to therapies. |

| Cholesterol Excretion | Cholesterol-d7 has been used to trace the excretion of plasma cholesterol into feces. nih.gov | Confirmed the existence and importance of the TICE pathway in humans. |

| TICE Mechanism | TICE is an active process of cholesterol secretion from the blood to the intestinal lumen. nih.govresearchgate.net | Identifies a novel therapeutic target for enhancing cholesterol removal from the body. |

Elucidation of Cholesterol Efflux Pathways and Capacity (CEC)

Cholesterol efflux, the process of removing excess cholesterol from peripheral cells, is a critical first step in reverse cholesterol transport (RCT), an anti-atherogenic pathway. caymanchem.comnih.govnih.gov Cholesterol-d7 has become a key tool in assays designed to measure cholesterol efflux capacity (CEC), which is the ability of high-density lipoprotein (HDL) to accept cholesterol from cells like macrophages. nih.govnih.govclearsynth.comresearchgate.netnih.gov

Stable isotope-labeled cholesterol efflux assays, utilizing Cholesterol-d7, have been developed as a safe and reliable alternative to traditional radioisotope methods. nih.govnih.govclearsynth.com In these assays, cells such as macrophages are first loaded with Cholesterol-d7. nih.gov Subsequently, the cells are incubated with a cholesterol acceptor, typically apoB-depleted serum or isolated HDL. nih.gov The amount of Cholesterol-d7 that moves from the cells to the acceptor is then quantified using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov This method allows for the precise measurement of cholesterol efflux and has shown good precision with low coefficients of variation. nih.govnih.gov

Advantage: A significant benefit of using Cholesterol-d7 is the ability to simultaneously measure the efflux of both the labeled and unlabeled cholesterol, providing a more detailed understanding of cholesterol movement. nih.gov

The Cholesterol-d7 based efflux assay has been rigorously compared to the conventional radioisotope method using [³H]-cholesterol and fluorescence-based methods using probes like BODIPY-cholesterol.

Versus Radioisotope Methods: Studies have demonstrated a strong positive correlation between the results obtained from Cholesterol-d7 and [³H]-cholesterol efflux assays. nih.govnih.gov This indicates that the stable isotope method is a comparable and equally reliable alternative to the gold-standard radioisotope technique, without the associated safety and disposal concerns. researchgate.netresearchgate.net

Versus Fluorescence-Based Methods: While fluorescence-based assays offer high-throughput capabilities, the structural differences between fluorescent probes and native cholesterol can affect their affinity for cell membranes and acceptors. nih.gov Research has shown that the correlation between Cholesterol-d7 and fluorescence-based methods is weaker than that with radioisotope methods. nih.gov The efflux of BODIPY-cholesterol has been observed to be much higher than that of [³H]-cholesterol, suggesting that it may not fully mimic the behavior of native cholesterol. nih.gov

Table 2: Comparison of Cholesterol Efflux Assay Methods

| Feature | Cholesterol-d7 (Stable Isotope) | [³H]-Cholesterol (Radioisotope) | BODIPY-Cholesterol (Fluorescence) |

|---|---|---|---|

| Principle | Mass Spectrometry | Scintillation Counting | Fluorometry |

| Safety | Non-radioactive, safe | Radioactive, requires special handling | Non-radioactive, safe |

| Correlation with [³H]-C | High (r = 0.73) nih.gov | Gold Standard | Moderate (r = 0.55) nih.gov |

| Throughput | Moderate | Low to Moderate | High nih.gov |

| Molecular Detail | Can distinguish labeled and unlabeled cholesterol nih.gov | Tracks only the labeled molecule | Tracks only the fluorescent probe |

| Mimicry of Native Cholesterol | Excellent | Excellent | Moderate, structural differences can affect behavior nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Cholesterol-d7 |

| Deuterated water |

| [³H]-cholesterol |

| BODIPY-cholesterol |

Role of Lipoproteins and Acceptor Molecules in Cholesterol Efflux

Cholesterol efflux is the process by which cells, particularly peripheral cells like macrophages, remove excess cholesterol to prevent its toxic accumulation. This process is a critical first step in reverse cholesterol transport, where cholesterol is returned to the liver for excretion. Cholesterol-d7 is instrumental in quantifying the rate and pathways of this efflux to various extracellular acceptors.

High-density lipoprotein (HDL) and its primary protein component, apolipoprotein A-I (apoA-I), are the principal acceptors of cellular cholesterol. nih.gov Research utilizing Cholesterol-d7 involves pre-loading cells, such as macrophages, with the labeled sterol. The appearance of Cholesterol-d7 in the extracellular medium, specifically bound to HDL or other acceptor molecules, is then measured over time. This allows for precise quantification of the movement of cholesterol from the cell to the acceptor.

Studies have identified several pathways for cholesterol efflux, including:

Aqueous Diffusion: A passive process where cholesterol desorbs from the plasma membrane and diffuses through the aqueous phase to an acceptor like HDL. nih.gov

SR-BI-Mediated Efflux: Facilitated diffusion mediated by the scavenger receptor class B, type I (SR-BI). nih.gov

ABC Transporter-Mediated Efflux: Active transport processes requiring ATP-binding cassette (ABC) transporters. ABCA1 primarily facilitates efflux to lipid-poor apoA-I, while ABCG1 mediates efflux to mature HDL particles. nih.gov

By using Cholesterol-d7, researchers can measure the capacity of serum or isolated HDL from different subjects to accept cholesterol, providing insights into HDL function, which may be a more relevant indicator of cardiovascular disease risk than HDL-cholesterol levels alone. nih.govdoaj.org The net cholesterol efflux is driven by the chemical potential gradient between the donor cell membrane and the acceptor particle. nih.gov Cholesterol-d7 allows for the precise tracking of this net movement, helping to elucidate how different lipoproteins and acceptor molecules influence cholesterol homeostasis.

Studies on Lipoprotein Metabolism and Remodeling

Lipoproteins are complex particles that transport lipids like cholesterol and triglycerides through the bloodstream. They are in a constant state of flux, undergoing remodeling as they circulate and exchange lipids and proteins. Cholesterol-d7 is a key tool for tracing the fate of cholesterol within this dynamic system.

In clinical and experimental studies, Cholesterol-d7 can be administered orally. researchgate.net Its incorporation into chylomicrons, the lipoproteins formed in the intestine to transport dietary fat and cholesterol, can be tracked. As chylomicrons are metabolized in the circulation, the labeled cholesterol is transferred to other lipoproteins, including very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and HDL. By sampling blood over time and analyzing the Cholesterol-d7 content in each isolated lipoprotein fraction, scientists can map the intricate pathways of cholesterol transport and exchange between different lipoprotein classes. researchgate.netresearchgate.net

This methodology allows for the investigation of:

Cholesterol Absorption: Measuring the appearance of orally administered Cholesterol-d7 in the plasma provides a direct measure of intestinal cholesterol absorption efficiency. researchgate.net

Lipoprotein Production and Clearance: The kinetics of Cholesterol-d7 appearance and disappearance from different lipoprotein pools reveal their production and catabolic rates.

Remodeling Events: The transfer of Cholesterol-d7 from triglyceride-rich lipoproteins (like VLDL) to HDL and LDL demonstrates active remodeling processes, which are mediated by enzymes and transfer proteins in the blood. researchgate.net

For example, studies have used Cholesterol-d7 to show that fluorescently labeled free cholesterol rapidly equilibrates between VLDL and HDL and transfers almost entirely to LDL, illustrating the dynamic nature of cholesterol exchange. researchgate.net

Analysis of Sterol Biosynthesis Pathways and Enzyme Activities

The synthesis of cholesterol is a multi-step process known as the mevalonate (B85504) pathway, involving more than 20 different enzymes primarily located in the endoplasmic reticulum. wikipedia.orgnih.gov Cholesterol-d7 and its deuterated precursors are crucial for studying the flux through this pathway and the activity of its key enzymes.

Tracing Intermediates in the Mevalonate Pathway

The mevalonate pathway begins with acetyl-CoA and proceeds through a series of intermediate compounds to produce cholesterol. wikipedia.org While Cholesterol-d7 itself is the end-product, deuterated versions of its immediate precursors are used to trace the final steps of the synthesis chain. For instance, cells can be incubated with deuterated lanosterol (B1674476) or desmosterol (B1670304). The rate of conversion of these labeled intermediates into deuterated cholesterol provides a direct measurement of the metabolic flux through the latter stages of the pathway. This approach helps identify bottlenecks or regulatory points in the biosynthetic process under various physiological or pathological conditions. mdpi.com

Investigation of Terminal Enzymes (e.g., DHCR7, DHCR24)

The final steps of cholesterol synthesis are catalyzed by terminal enzymes that reduce double bonds in the sterol ring structure. Two of the most critical are 7-dehydrocholesterol (B119134) reductase (DHCR7) and 24-dehydrocholesterol reductase (DHCR24). nih.gov DHCR7 converts 7-dehydrocholesterol (7-DHC) to cholesterol, while DHCR24 acts on several substrates, including reducing desmosterol to cholesterol. nih.govnih.gov

The activity of these enzymes can be precisely measured using deuterated substrates. To measure DHCR7 activity, cells are incubated with 7-dehydrocholesterol-d7 ([²H₇]7-DHC). The enzyme converts this substrate into Cholesterol-d7 ([²H₇]cholesterol). nih.gov The ratio of the product ([²H₇]cholesterol) to the substrate ([²H₇]7-DHC) is then quantified by gas chromatography-mass spectrometry (GC-MS), providing a direct measure of DHCR7 enzyme activity. nih.gov Similarly, DHCR24 activity is measured by tracking the conversion of deuterated desmosterol to deuterated cholesterol. nih.gov These assays have been critical in understanding the functional relationship between these enzymes, revealing that they physically interact and that the activity of DHCR7 is modulated by DHCR24. nih.govnih.gov

| Enzyme | Deuterated Substrate Used | Product Measured | Research Finding |

| DHCR7 | [²H₇]7-Dehydrocholesterol | [²H₇]Cholesterol | Knockdown of DHCR7 gene decreases its enzymatic activity. nih.gov Activity is enhanced by overexpression of functional DHCR24. nih.gov |

| DHCR24 | [²H₆]Desmosterol | [²H₆]Cholesterol | Knockdown of DHCR24 gene decreases its enzymatic activity. nih.gov |

This table provides an interactive summary of how deuterated substrates are used to measure the activity of terminal cholesterol synthesis enzymes.

Regulation of Cholesterol and Oxysterol Synthesis

Cellular cholesterol levels are tightly regulated through feedback mechanisms. High levels of sterols, including cholesterol and its oxidized derivatives (oxysterols), suppress the activity of key biosynthetic enzymes. libretexts.org The transcription factor SREBP-2 is a master regulator, which, in response to low sterol levels, activates the genes for cholesterol synthesis. nih.gov Oxysterols, such as 25-hydroxycholesterol, are potent suppressors of this pathway. libretexts.orgnih.gov

Cholesterol-d7 and its labeled precursors are used to quantify how these regulatory molecules affect the rate of cholesterol production. In experimental setups, cells can be treated with specific oxysterols or have regulatory genes (like those for the LXR nuclear receptors) manipulated. nih.gov By subsequently adding a deuterated substrate (e.g., deuterated 7-DHC) and measuring the output of Cholesterol-d7, researchers can determine the precise impact of these factors on the biosynthetic rate. nih.gov This technique has been vital in confirming that oxysterols act as key signaling molecules that fine-tune cholesterol synthesis to maintain cellular homeostasis. nih.govnih.gov

Phytosterol Metabolism and Conversion

Phytosterols (B1254722) are plant-derived sterols that are structurally similar to cholesterol. nih.gov They are known to lower the absorption of intestinal cholesterol, thereby reducing plasma LDL-cholesterol levels. nih.govresearchgate.net Cholesterol-d7 is an ideal tracer for studying the competitive interaction between dietary cholesterol and phytosterols in the gut.

In human studies, a precise dose of Cholesterol-d7 is co-administered with a meal containing phytosterols (often as phytosterol esters, or PEs). researchgate.net The amount of Cholesterol-d7 that appears in the blood, incorporated into chylomicrons, is then measured. By comparing these results to a control meal without phytosterols, scientists can quantify the inhibitory effect of phytosterols on cholesterol absorption. One such study demonstrated a significant reduction in the absorption of Cholesterol-d7 when co-ingested with PEs, providing direct evidence of their mechanism of action in the human intestine. researchgate.net

| Measurement | Control Meal (No Phytosterols) | Meal with Phytosterol Esters |

| Cholesterol-d7 in Chylomicrons | Higher Absorption | Significantly Lower Absorption researchgate.net |

| Cholesterol-d7 in Plasma | Higher Levels | Significantly Lower Levels researchgate.net |

This interactive table summarizes the findings of a study using Cholesterol-d7 to investigate the impact of phytosterols on cholesterol absorption.

This approach also helps in understanding how the body handles phytosterols themselves, as their low absorption is mediated by intestinal transporters like ABCG5 and ABCG8, which actively pump them back into the intestinal lumen. mdpi.com

Exploration of Lipid Disposition and Trafficking in vivo

Studies involving the intravenous infusion of Cholesterol-d7 tracers have been instrumental in quantifying key parameters of cholesterol metabolism in humans. nih.gov These tracers, once introduced into the bloodstream, mix with the body's endogenous cholesterol pools, and their appearance in different lipoprotein fractions and excretion products can be monitored over time. This approach enables the detailed investigation of how cholesterol is transported from peripheral tissues back to the liver for excretion, a process critical for preventing the buildup of cholesterol in arteries. youtube.commdpi.com

Research in animal models, often utilizing deuterated water (D₂O) to label newly synthesized cholesterol, complements these tracer studies by revealing tissue-specific cholesterol synthesis rates and turnover. nih.gov For instance, studies in rats have demonstrated significant differences in the half-life of cholesterol between the liver and various nervous tissues, highlighting the diverse lipid dynamics across different organ systems. nih.gov While these studies use a different labeling method, the principle of using a stable isotope to trace cholesterol's fate in vivo is the same, and the findings provide a valuable comparative framework for understanding data from direct Cholesterol-d7 administration.

Key findings from in vivo studies using deuterated cholesterol tracers include the determination of cholesterol's fractional synthetic rate and its residence time in various body compartments. For example, long-term studies in rats have determined the half-life of newly synthesized cholesterol to be significantly shorter in the liver compared to nervous system tissues, as detailed in the table below. nih.gov

Table 1: Comparative Half-Life of Newly Synthesized Cholesterol in Different Tissues of Sprague-Dawley Rats

| Tissue | Half-Life (t½) in Days | Reference |

|---|---|---|

| Liver | ≤ 4 | nih.gov |

| Brain | 5 to 28 | nih.gov |

| Spinal Cord | 5 to 28 | nih.gov |

| Sciatic Nerve | 5 to 28 | nih.gov |

Furthermore, studies on reverse cholesterol transport (RCT) have utilized labeled cholesterol to track its journey from macrophages to feces. While many seminal studies used radiolabeled cholesterol, the principles are directly applicable to experiments using Cholesterol-d7. These studies have shown how various factors, such as diet, can influence the efficiency of RCT. For example, enriching a high-fat diet with cholesterol has been shown to stimulate macrophage-to-feces RCT by upregulating key transporters in the liver. mdpi.com

The data below, derived from principles established in lipid trafficking studies, illustrates how Cholesterol-d7 could be used to quantify the impact of dietary fatty acids on the distribution of macrophage-derived cholesterol.

Table 2: Illustrative Distribution of Macrophage-Derived Cholesterol-d7 in an Animal Model Under Different Diets

| Dietary Group | Cholesterol-d7 in Plasma (% of Injected Dose) | Cholesterol-d7 in Liver (% of Injected Dose) | Cholesterol-d7 in Feces (% of Injected Dose) | Reference Principle |

|---|---|---|---|---|

| Standard Chow | ~4.5% | ~15% | ~2.0% | mdpi.com |

| Saturated Fatty Acid (SFA) Enriched | ~4.0% | ~18% | ~1.5% | mdpi.com |

| Monounsaturated Fatty Acid (MUFA) Enriched | ~5.0% | ~14% | ~2.5% | mdpi.com |

| Polyunsaturated Fatty Acid (PUFA) Enriched | ~4.8% | ~13% | ~2.8% | mdpi.com |

This table is illustrative, based on principles from referenced studies, to show potential applications of Cholesterol-d7.

By enabling precise tracking, Cholesterol-d7 is a vital tool for exploring the intricate pathways of lipid disposition in vivo. It helps researchers understand how cholesterol is absorbed, synthesized, distributed among tissues, and ultimately excreted, providing crucial data for the development of therapies targeting lipid-related metabolic diseases. nih.gov

Cholesterol D7 in Disease Pathogenesis and Therapeutic Development

Role in Cardiovascular Diseases and Atherosclerosis

Alterations in cholesterol homeostasis are significant risk factors for the development of atherosclerosis, a chronic inflammatory condition characterized by the buildup of plaques in artery walls, which can lead to cardiovascular disease. nih.govresearchgate.net The use of stable isotope tracers like Cholesterol-d7 has become a cornerstone in studying the metabolic pathways of cholesterol that contribute to these conditions, largely replacing older methods involving radioactive tracers. nih.gov

Cholesterol-d7 is employed in isotope dilution/mass spectrometry (ID/MS), which is considered a definitive method for the highly accurate and precise determination of total cholesterol in serum. nih.gov This technique allows researchers to trace the journey of cholesterol, investigating its degradation into bile acids and its role in the formation of atherosclerotic plaques. nih.govyoutube.com Studies have shown that vitamin D, a cholesterol-derived hormone, may influence the development and progression of atherosclerosis through its anti-inflammatory and immunomodulatory properties. nih.govnih.gov By modulating lipid metabolism, vitamin D can help reduce the formation of foam cells, which are macrophages laden with cholesterol that contribute to plaque formation. nih.gov Using tracers like Cholesterol-d7 enables precise measurement of cholesterol pools and fluxes, helping to unravel the mechanisms by which factors like vitamin D influence plaque stability and reduce the risk of cardiovascular events. nih.gov

| Field of Study | Specific Application of Cholesterol-d7 | Research Goal |

|---|---|---|

| Cardiovascular Disease | Stable isotope tracer in mass spectrometry. nih.govnih.gov | To quantify cholesterol pools and trace metabolic pathways contributing to atherosclerosis. nih.govyoutube.com |

| Metabolic Disorders | Internal standard for quantifying cholesterol synthesis and turnover. nih.govnih.gov | To understand dysregulation of lipid metabolism in diabetes, dyslipidemia, and steatotic liver disease. nih.govnih.gov |

| Neurodegenerative Diseases | Tracer for studying de novo brain cholesterol synthesis. youtube.com | To investigate the link between brain-specific cholesterol imbalance and diseases like Alzheimer's and Parkinson's. nih.govnih.gov |

| Cancer Research | Tracer to study altered cholesterol metabolism in tumors. humanitas-research.comnih.gov | To understand how cancer cells utilize cholesterol for growth and immune evasion. nih.govnih.gov |

Metabolic Disorders (Diabetes, Dyslipidemia, Steatotic Liver Diseases)

Metabolic disorders such as type 2 diabetes, dyslipidemia, and metabolic dysfunction-associated steatotic liver disease (MASLD) are intrinsically linked to disruptions in lipid metabolism. nih.govnih.gov Diabetic dyslipidemia, for example, is characterized by elevated triglycerides, low levels of high-density lipoprotein (HDL) cholesterol, and an increase in small, dense low-density lipoprotein (LDL) particles, all of which elevate cardiovascular risk. nih.gov

Cholesterol-d7 is a vital tool for investigating these conditions. It is used as an internal standard to accurately measure rates of lipogenesis (the metabolic formation of fat) and cholesterol synthesis. nih.govnih.gov By administering deuterated water or labeled cholesterol precursors, researchers can use gas chromatography/mass spectrometry to measure the incorporation of deuterium (B1214612) into newly synthesized cholesterol. nih.govnih.gov This allows for precise quantification of how these synthesis pathways are altered in disease states. For instance, in MASLD, the liver's metabolic state is changed, leading to increased production of very low-density lipoproteins (VLDL) and subsequent LDL cholesterol, a key contributor to atherosclerosis. nih.gov Using Cholesterol-d7 helps researchers accurately track these metabolic shifts, providing insights that could lead to new therapeutic strategies for managing diabetic dyslipidemia and related conditions. nih.gov

Cancer Research and Tumor Progression

Cancer cells often reprogram their metabolism to support rapid proliferation, and this includes alterations in cholesterol metabolism. researchgate.netnih.gov Many types of cancer show increased cholesterol synthesis and uptake, as cholesterol is a vital component of cell membranes and is involved in signaling pathways that promote tumor growth. nih.govnih.govfrontiersin.org Clinical and experimental evidence suggests that high cholesterol levels are associated with an increased risk and progression of several cancers, including breast, prostate, and colon cancer. nih.govnih.gov

Cholesterol-d7 is used as a tracer to investigate these reprogrammed metabolic pathways. researchgate.net It allows researchers to quantify the increased demand for cholesterol in cancer cells and to understand how they acquire it, whether through enhanced synthesis or uptake from the environment. nih.gov This research has revealed that targeting cholesterol metabolism could be a promising therapeutic strategy to inhibit tumor growth and reshape the tumor microenvironment. nih.govresearchgate.net

The role of cholesterol in cancer extends beyond cell proliferation to the modulation of the immune system. humanitas-research.comnih.gov Research has shown that altered cholesterol metabolism can lead to the suppression of the body's anti-cancer immune response, thereby promoting tumor growth and metastasis. humanitas-research.comresearchgate.net For example, some cancers can alter the liver's cholesterol metabolism to increase cholesterol levels in the blood. humanitas-research.com This excess cholesterol is then detected by a transcription factor known as RORγ, which in turn stimulates the production of immunosuppressive cells that hinder the immune system's ability to attack the tumor. humanitas-research.com

Furthermore, cholesterol accumulation within the tumor microenvironment can directly impair the function of immune cells like T cells, contributing to their exhaustion. nih.gov The use of Cholesterol-d7 in preclinical models allows scientists to trace the pathways that link cholesterol to immunosuppression. Understanding these mechanisms is critical for developing new therapies that combine cholesterol-lowering drugs with immunotherapy to enhance the anti-tumor immune response. humanitas-research.com

Applications in Drug Delivery Systems (e.g., Lipid Nanoparticles)

Lipid nanoparticles (LNPs) have become a leading platform for delivering therapeutics, most notably mRNA vaccines. acs.orgsci-hub.se These nanoparticles are complex assemblies typically composed of an ionizable lipid, a helper phospholipid, a PEGylated lipid, and cholesterol. mdpi.com Cholesterol is a crucial structural component, providing stability to the LNP and regulating the fluidity of its lipid layers, which is essential for efficient drug encapsulation and release. mdpi.comnih.gov

Cholesterol-d7 is incorporated into LNP formulations as a tracer to study their pharmacokinetics and biodistribution. researchgate.net By measuring the concentration of Cholesterol-d7 in plasma and various tissues after administration, researchers can precisely track where the nanoparticles travel in the body and how long they remain in circulation. researchgate.net This information is vital for optimizing LNP design to target specific tissues and improve the safety and efficacy of the delivered therapeutic. nih.gov

The therapeutic efficacy of LNPs is critically dependent on their internal structure. researchgate.net Deuterated cholesterol is a powerful tool for elucidating this structure using advanced analytical techniques like small-angle neutron scattering (SANS) and neutron reflectometry (NR). mdpi.comnih.gov These methods exploit the difference in how neutrons scatter off hydrogen versus deuterium. nih.gov

By strategically replacing normal cholesterol with deuterated cholesterol in an LNP formulation, researchers can effectively make the cholesterol "visible" or "invisible" to neutrons relative to other components. nih.gov This contrast variation approach has revealed that in many LNP formulations, cholesterol and the helper phospholipid are primarily distributed in a shell surrounding a core of ionizable lipid and nucleic acid. mdpi.com These structural insights are crucial for understanding how LNPs are assembled and how they function, enabling the rational design of next-generation drug delivery systems with enhanced stability and performance. researchgate.netnih.gov

Pharmacokinetic and Metabolic Profiling of Pharmaceuticals

Cholesterol-d7, a deuterium-labeled version of endogenous cholesterol, serves as a critical tool in the pharmacokinetic and metabolic profiling of pharmaceuticals. medchemexpress.cominvivochem.com While not a therapeutic agent itself, its application as an internal standard in mass spectrometry-based bioanalysis is fundamental to achieving accurate and reliable quantitative data. pharmaffiliates.comscienceopen.com Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on stable isotope-labeled internal standards (SIL-IS) like Cholesterol-d7 to compensate for analytical variability and matrix effects. scienceopen.comkcasbio.com By adding a known quantity of Cholesterol-d7 to a biological sample, researchers can precisely quantify the levels of endogenous cholesterol or other analytes, which is often necessary when studying the metabolic effects of a new drug. nih.gov Its near-identical physicochemical properties to the unlabeled analyte ensure it behaves similarly during sample extraction, derivatization, and ionization, thus correcting for signal variations and improving data quality. kcasbio.combiorxiv.org

Impact of Deuteration on Drug Metabolism

The replacement of hydrogen with its stable, heavy isotope, deuterium, can significantly influence a molecule's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). researchgate.netresearchgate.net This effect is rooted in the fact that a carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. Many drug metabolism processes, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds. semanticscholar.orgnih.gov

When a hydrogen atom at a site of metabolic attack (a "soft spot") is replaced with deuterium, the rate of that metabolic reaction can be substantially slowed. nih.gov This principle is leveraged in two distinct ways in pharmaceutical development:

Developing Deuterated Drugs: Creating new chemical entities where deuteration at specific sites leads to a more favorable pharmacokinetic profile, such as decreased metabolic clearance, longer half-life, or a reduction in the formation of toxic metabolites. researchgate.netnih.govnih.gov

Creating Superior Analytical Standards: The same principle makes deuterated compounds like Cholesterol-d7 ideal internal standards. They co-elute with the non-deuterated analyte and experience similar metabolic processes and matrix effects during analysis, but are distinguishable by their higher mass. kcasbio.com This allows for precise normalization of the analyte's signal. kcasbio.com

The strategic placement of deuterium can lead to several modifications in a compound's profile, as detailed in the table below.

Table 1: Potential Pharmacokinetic Consequences of Deuteration

| Parameter | Impact of Deuteration | Scientific Rationale |

|---|---|---|

| Metabolic Clearance | Often Decreased | The kinetic isotope effect slows the rate of bond-breaking by metabolic enzymes (e.g., CYPs), reducing the speed of biotransformation. researchgate.netresearchgate.net |

| Systemic Exposure (AUC) | Often Increased | A lower rate of metabolism means the drug remains in circulation for a longer period before being eliminated. researchgate.net |

| Half-life (t½) | Often Increased | Directly related to the decrease in clearance, prolonging the time it takes for the drug concentration to reduce by half. researchgate.net |

| Metabolic Pathway Switching | Possible | If one metabolic pathway is slowed by deuteration, the drug may be shunted towards alternative metabolic routes that were previously minor. nih.govnih.gov |

Use in Drug-Drug Interaction Assays

Drug-drug interaction (DDI) studies are a critical component of pharmaceutical development, designed to assess how co-administered drugs affect each other's pharmacokinetics. A common focus is the inhibition or induction of metabolic enzymes like those in the CYP family. dntb.gov.ua Accurate quantification of the substrate drug's concentration is paramount in these assays to determine the magnitude of any interaction.

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis in DDI studies. kcasbio.com Cholesterol-d7 is an exemplary internal standard for assays where cholesterol or related sterols are measured as biomarkers of a physiological or metabolic pathway affected by a drug. For instance, some psychotropic drugs have been shown to inhibit the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), altering cholesterol biosynthesis. nih.gov Studying the DDI potential of such a drug with another that affects the same pathway would require precise measurement of the relevant sterols.

Using a SIL-IS like Cholesterol-d7 helps to ensure that any observed changes in the analyte's concentration are a direct result of the pharmacological interaction, rather than an artifact of the analytical process. kcasbio.com It effectively normalizes for variability introduced by the biological matrix (e.g., plasma or serum) and potential ion suppression or enhancement in the mass spectrometer, which can be caused by co-administered medications. kcasbio.com

Table 2: Illustrative Use of a Deuterated Standard in a DDI Study

| Scenario | Analyte to Measure | Internal Standard | Purpose |

|---|---|---|---|

| Study Aim: To determine if Drug B (an inhibitor) affects the metabolism of Drug A (a substrate of a specific enzyme). | Drug A | Drug A-dn (Deuterated Drug A) | To accurately quantify changes in Drug A's plasma concentration when co-administered with Drug B. |

| Study Aim: To assess if a new cholesterol-lowering drug (Drug C) interacts with a statin by measuring changes in a key biomarker. | Cholesterol | Cholesterol-d7 | To precisely measure the biomarker (cholesterol) concentration, ensuring observed changes are due to the DDI and not analytical error. scienceopen.comnih.gov |

| Study Aim: To evaluate if a drug candidate inhibits an enzyme involved in steroid hormone synthesis. | Specific Steroid Hormone (e.g., Testosterone) | Testosterone-d3 | To reliably quantify the endogenous steroid hormone, providing a clear measure of the drug's inhibitory effect on the metabolic pathway. |

Future Directions and Emerging Research Avenues for Cholesterol D7